molecular formula C9H7ClN2O B2410215 1h-Indole-3-carbaldehyde,7-chloro-,oxime CAS No. 1261025-43-7

1h-Indole-3-carbaldehyde,7-chloro-,oxime

Cat. No.: B2410215
CAS No.: 1261025-43-7
M. Wt: 194.62
InChI Key: ZNWJZLYDASQYSZ-LFYBBSHMSA-N
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Description

1H-Indole-3-carbaldehyde,7-chloro-,oxime is a derivative of indole, a heterocyclic aromatic organic compound Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1H-Indole-3-carbaldehyde,7-chloro-,oxime typically involves the following steps:

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.

Mechanism of Action

The mechanism of action of 1H-Indole-3-carbaldehyde,7-chloro-,oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the indole core can interact with various enzymes and receptors, modulating their functions . The exact molecular targets and pathways depend on the specific biological context and the derivatives formed from this compound.

Comparison with Similar Compounds

1H-Indole-3-carbaldehyde,7-chloro-,oxime can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its combined structural features, which confer specific reactivity and biological activities not observed in the other compounds.

Properties

IUPAC Name

(NE)-N-[(7-chloro-1H-indol-3-yl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c10-8-3-1-2-7-6(5-12-13)4-11-9(7)8/h1-5,11,13H/b12-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWJZLYDASQYSZ-LFYBBSHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NC=C2C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)Cl)NC=C2/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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